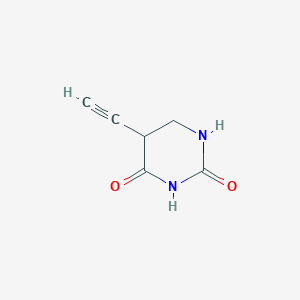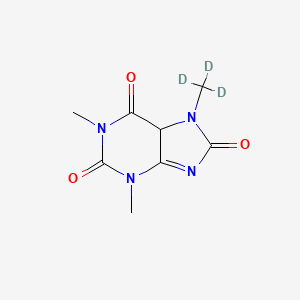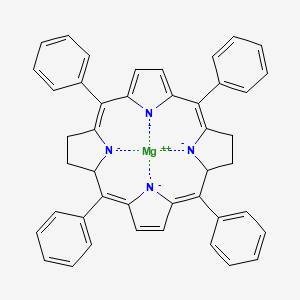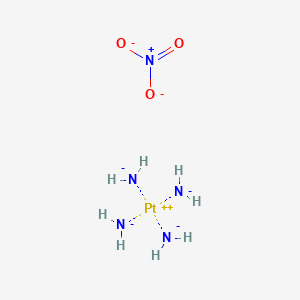
CID 69651382
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- is a specialized organosilicon compound. It is characterized by the presence of a bicyclo[2.2.1]hept-5-en-2-yl group attached to a diethoxymethylsilane moiety. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- typically involves the hydrosilylation of bicyclo[2.2.1]hept-5-ene with diethoxymethylsilane. This reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or another suitable organic solvent
Catalyst: Platinum-based catalyst
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat management.
Purification: Distillation or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles like amines, alcohols, or thiols under mild conditions.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silane hydrides
Substitution: Substituted silanes with various functional groups
Scientific Research Applications
Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- involves its ability to form strong bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and adhesion applications.
Comparison with Similar Compounds
Similar Compounds
- Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane
- Silane, bicyclo[2.2.1]hept-5-en-2-ylmethanol
Uniqueness
Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- is unique due to its specific combination of the bicyclo[2.2.1]hept-5-en-2-yl group and the diethoxymethylsilane moiety. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C12H20O2Si |
|---|---|
Molecular Weight |
224.37 g/mol |
InChI |
InChI=1S/C12H20O2Si/c1-3-13-12(14-4-2)15-11-8-9-5-6-10(11)7-9/h5-6,9-12H,3-4,7-8H2,1-2H3 |
InChI Key |
VCAYXNIGTCUXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]C1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,3-diazinane-2,4-dione](/img/structure/B12351336.png)


![3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B12351355.png)










